Bis[2-(2-butoxyethoxy)ethyl] heptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(2-butoxyethoxy)ethyl] heptanedioate, also known as heptanedioic acid bis[2-(2-butoxyethoxy)ethyl] ester, is a chemical compound with the molecular formula C22H42O8. It is an ester derived from heptanedioic acid and 2-(2-butoxyethoxy)ethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[2-(2-butoxyethoxy)ethyl] heptanedioate typically involves the esterification of heptanedioic acid with 2-(2-butoxyethoxy)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and precise temperature control to ensure optimal yield and purity. The final product is then subjected to quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(2-butoxyethoxy)ethyl] heptanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of heptanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: The compound can be oxidized under specific conditions to produce corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the ester groups, potentially leading to the formation of alcohols
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Hydrolysis: Heptanedioic acid and 2-(2-butoxyethoxy)ethanol.
Oxidation: Oxidized derivatives of the ester.
Reduction: Alcohol derivatives of the ester
Wissenschaftliche Forschungsanwendungen
Bis[2-(2-butoxyethoxy)ethyl] heptanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Employed in biochemical studies to investigate ester hydrolysis and enzyme interactions.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its chemical stability and plasticizing properties .
Wirkmechanismus
The mechanism of action of bis[2-(2-butoxyethoxy)ethyl] heptanedioate primarily involves its interaction with molecular targets through ester bonds. In biological systems, esterases can hydrolyze the compound, releasing heptanedioic acid and 2-(2-butoxyethoxy)ethanol. These products can then participate in various metabolic pathways. The compound’s plasticizing effect in polymers is due to its ability to reduce intermolecular forces, increasing the flexibility of the material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-(2-butoxyethoxy)ethyl) adipate: Similar in structure but derived from adipic acid instead of heptanedioic acid.
Dibutoxyethoxyethyl adipate: Another ester with similar plasticizing properties but different molecular structure
Uniqueness
Bis[2-(2-butoxyethoxy)ethyl] heptanedioate is unique due to its specific ester linkage and the presence of heptanedioic acid, which imparts distinct chemical and physical properties. Its longer carbon chain compared to adipate esters provides enhanced flexibility and stability in various applications .
Eigenschaften
CAS-Nummer |
686700-55-0 |
---|---|
Molekularformel |
C23H44O8 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
bis[2-(2-butoxyethoxy)ethyl] heptanedioate |
InChI |
InChI=1S/C23H44O8/c1-3-5-12-26-14-16-28-18-20-30-22(24)10-8-7-9-11-23(25)31-21-19-29-17-15-27-13-6-4-2/h3-21H2,1-2H3 |
InChI-Schlüssel |
YNBUAQUAGYPYDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOC(=O)CCCCCC(=O)OCCOCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.